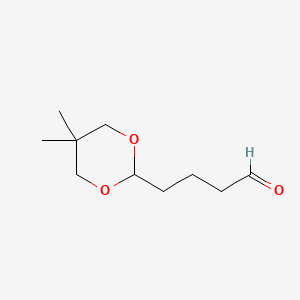

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Description

BenchChem offers high-quality 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKRSPYEXSAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370493 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127600-13-9 | |

| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's Bifunctional Building Block: A Technical Guide to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal in Advanced Synthesis

Foreword: Beyond the Linear Sequence

In the intricate tapestry of multi-step organic synthesis, the pursuit of efficiency and control is paramount. Molecules that offer more than one point of reactivity, yet allow for the selective manipulation of each, are invaluable assets. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a prime exemplar of such a molecule. It is not merely a linear chain with two functional groups; it is a strategic tool, embodying a latent reactivity that can be unveiled on command. This guide is crafted for the discerning researcher and process chemist who seeks to move beyond simple substrate-to-product thinking and embrace the strategic advantages conferred by this molecule's unique bifunctional nature. We will explore its dichotomous reactivity, provide robust, field-tested protocols, and demonstrate its application in the demanding context of pharmaceutical synthesis.

Molecular Architecture: A Duality of Reactivity and Stability

The power of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal originates from its elegant structural dichotomy. It possesses two distinct functional groups separated by a propyl chain, each with a profoundly different chemical character.

-

The Reactive Terminus: The Aldehyde: The terminal aldehyde (-CHO) is a classical electrophilic center, readily participating in a vast array of C-C and C-N bond-forming reactions. Its unhindered nature makes it an ideal substrate for nucleophilic additions, condensations, and reductive processes.

-

The Stable Core: The Cyclic Acetal: The 5,5-dimethyl-1,3-dioxane moiety serves as a robust protecting group for a second, "latent" aldehyde. Formed from 2,2-dimethylpropane-1,3-diol, the gem-dimethyl groups at the C5 position of the dioxane ring provide significant steric shielding. This structural feature greatly enhances the acetal's stability against a wide range of reagents, particularly bases and nucleophiles, compared to simpler cyclic acetals like the 1,3-dioxolane.[1]

This disparity in reactivity is the cornerstone of its utility. One can perform extensive chemical modifications at the aldehyde terminus with the full confidence that the acetal core will remain intact, awaiting a specific acidic trigger for its deprotection.

Caption: The dual chemical personality of the target molecule.

Mastering the Aldehyde: Selective Transformations

The exposed aldehyde is the primary site of immediate chemical creativity. The following protocols are not merely recipes but are presented with an emphasis on the underlying principles that ensure their success and reproducibility.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2] The choice of the phosphorus ylide is critical for controlling the stereochemical outcome of the resulting double bond.

Field-Proven Protocol: (E)-Selective Olefination

-

Ylide Preparation: In a flame-dried, inerted (N₂/Ar) flask, suspend (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

-

Deprotonation: Add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) dropwise. A color change to deep yellow/orange indicates ylide formation. Stir for 30-60 minutes at 0 °C.

-

Aldehyde Addition: Dissolve 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

-

Purification: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Expertise & Causality: The use of a stabilized ylide (e.g., a phosphonium ylide adjacent to an ester) favors the thermodynamic (E)-alkene product. The reaction proceeds through a reversible initial cycloaddition to form an oxaphosphetane intermediate. For stabilized ylides, the intermediates can equilibrate to the more stable trans-substituted oxaphosphetane, which then collapses to the (E)-alkene.[3] The anhydrous and inert conditions are non-negotiable to prevent protonation and decomposition of the highly basic ylide.

Synthesis of Amines: Reductive Amination

Reductive amination is arguably the most robust and versatile method for synthesizing amines from carbonyls. The key to a successful, high-yield reaction is the choice of reducing agent—one that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.

Self-Validating Protocol: One-Pot Amine Synthesis

-

Imine Formation: In a flask, dissolve 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Add acetic acid (1.2 eq.) as a catalyst. Stir at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. A slight effervescence may be observed.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde and the formation of the more polar amine product.

-

Workup: Quench carefully by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction and Purification: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Trustworthiness & Authoritative Grounding: Sodium triacetoxyborohydride is the reagent of choice for this transformation.[4] Unlike NaBH₄, it is a mild and non-basic hydride source that is tolerant of the slightly acidic conditions required for imine formation. Its steric bulk and attenuated reactivity prevent significant reduction of the starting aldehyde, leading to cleaner reactions and higher yields.[4] This one-pot procedure is highly reliable and widely cited in medicinal chemistry literature for its broad substrate scope.[5]

Caption: Selective transformations of the terminal aldehyde.

The Acetal Core: A Pillar of Stability and Latent Reactivity

The strategic value of this building block is fully realized when chemists leverage the stability of the acetal. This allows for the construction of complex side chains via the aldehyde, followed by the unveiling of a second carbonyl group at a later, desired stage.

Stability Profile

The 5,5-dimethyl-1,3-dioxane group is exceptionally robust, providing orthogonal protection under a variety of conditions.

| Reagent Class / Condition | Stability Level | Mechanistic Rationale |

| Strong Bases (e.g., NaOH, NaOMe) | Excellent | Acetal hydrolysis is acid-catalyzed; the mechanism has no pathway under basic conditions. |

| Organometallics (e.g., Grignard, Organolithiums) | Excellent | The acetal carbons are non-electrophilic and do not react with these strong nucleophiles/bases. |

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Excellent | Hydrides do not attack the C-O single bonds of the acetal. |

| Most Oxidizing Agents (e.g., PCC, DMP, MnO₂) | Excellent | The acetal is stable to common, non-acidic oxidants. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Excellent | The acetal is inert to these conditions. |

This high degree of stability is exemplified in the synthesis of key intermediates for the blockbuster drug Atorvastatin. In a reported synthesis, the aldehyde of a similar substrate, tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate, undergoes a Henry reaction (a base-catalyzed C-C bond formation) while the acetal remains completely unaffected.[6]

Deprotection: The Acid-Catalyzed Unveiling

The conversion of the stable acetal back to the aldehyde is a straightforward process achieved exclusively under acidic conditions.[7]

Standard Deprotection Protocol

-

Setup: Dissolve the acetal-containing substrate (1.0 eq.) in a mixture of THF and water (e.g., a 4:1 ratio).

-

Acid Catalyst: Add a catalytic amount of a strong acid. p-Toluenesulfonic acid (p-TsOH, 0.1 eq.) or aqueous HCl (e.g., 2M solution) are commonly used.

-

Reaction: Stir the solution at room temperature or with gentle heating (40-50 °C) to accelerate the reaction. Monitor by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected aldehyde.

Mechanistic Insight: The reaction is initiated by protonation of one of the acetal oxygen atoms, converting it into a good leaving group (an alcohol). The C-O bond cleaves, and the resulting oxocarbenium ion is attacked by water. Subsequent proton transfers regenerate the acid catalyst and release the free aldehyde and 2,2-dimethylpropane-1,3-diol. The use of excess water drives the equilibrium towards the hydrolyzed product.

Strategic Application in Drug Development

The "protect-transform-deprotect" strategy enabled by this bifunctional reagent is not merely a theoretical exercise. As mentioned, a chiral derivative featuring the 2,2-dimethyl-1,3-dioxane core is a key intermediate in the synthesis of Atorvastatin (Lipitor®).[6] In this industrial synthesis, the aldehyde is elaborated into a side chain, and the stable dioxane protects a crucial 1,3-diol functionality that is essential in the final drug molecule. This real-world application underscores the trustworthiness and practical value of this chemical scaffold for professionals in drug development.

Conclusion

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal offers a compelling combination of a reactive aldehyde handle and an exceptionally stable, latent aldehyde. This bifunctionality provides a strategic advantage, allowing for complex synthetic operations on one part of the molecule while the other remains securely protected. Its proven utility in demanding applications like pharmaceutical synthesis makes it an indispensable tool in the modern chemist's arsenal. Understanding and applying the principles and protocols outlined in this guide will enable researchers to design more elegant, efficient, and successful synthetic routes to complex molecular targets.

References

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. ResearchGate. [Link]

- Carbonyl Protecting Groups. Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, specific URL not applicable).

-

Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

-

Optimization of 4,4-Dimethyl-1,3-dioxane Synthesis Conditions... ResearchGate. [Link]

-

5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem, National Institutes of Health. [Link]

-

Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. [Link]

-

Synthesis and stereochemistry of some new 1,3-dioxane derivatives... ResearchGate. [Link]

-

The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. ResearchGate. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of 4H-Benzo[d][1][8]oxathiin-4-ones and 4H-Benzo[d][1][8]dioxin-4-ones. MDPI. [Link]

-

C–N Bond-Forming Reactions: Reductive Amination. Myers, A. G. Harvard University. [Link]

-

Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters. [Link]

-

A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate. [Link]

-

The Wittig Reaction. Wipf, P. University of Pittsburgh. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The 5,5-Dimethyl-1,3-Dioxane: A Strategic Asset in Carbonyl Protection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the strategic protection and deprotection of functional groups are pivotal moves that dictate the success of a campaign. Among the myriad of choices for carbonyl protection, the 5,5-dimethyl-1,3-dioxane, derived from neopentyl glycol, stands out as a robust and reliable guardian. This technical guide offers a deep dive into the core principles, practical applications, and nuanced advantages of this protecting group, providing the insights necessary for its effective deployment in complex synthetic challenges.

The Strategic Imperative for Carbonyl Protection

The carbonyl group, with its inherent electrophilicity, is a linchpin of synthetic chemistry. However, this reactivity can be a liability when transformations are required elsewhere in a molecule. Acetals and ketals are the most common and effective strategems for masking the reactivity of aldehydes and ketones. Their chief virtue lies in their stability under neutral to strongly basic conditions, rendering them inert to a wide array of nucleophiles, including organometallics and hydrides.[1] The formation of these protecting groups is an acid-catalyzed, reversible process, allowing for their timely removal when their protective duty is complete.[2]

The 5,5-Dimethyl-1,3-Dioxane: An Introduction

The 5,5-dimethyl-1,3-dioxane is a cyclic ketal formed by the reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This six-membered ring system offers a distinct stability profile and conformational rigidity that sets it apart from its five-membered ring (dioxolane) and unsubstituted dioxane counterparts.

The "Gem-Dimethyl" Advantage: The Thorpe-Ingold Effect

The decision to employ neopentyl glycol is not arbitrary; it is a calculated move that leverages a classical physical organic principle known as the Thorpe-Ingold effect or the gem-dimethyl effect.[3] This effect posits that the presence of two methyl groups on a single carbon atom in a chain alters the bond angles and conformational preferences in a way that kinetically and thermodynamically favors ring closure.[4]

The two methyl groups at the C5 position of the forming dioxane ring compress the internal bond angle, bringing the reacting hydroxyl groups into closer proximity and accelerating the intramolecular cyclization step.[3] This not only facilitates the formation of the protecting group but also contributes to its enhanced stability by creating a more thermodynamically favorable ring system.[4]

Formation of the 5,5-Dimethyl-1,3-Dioxane Ketal

The formation of a 5,5-dimethyl-1,3-dioxane is a direct condensation between a carbonyl compound and neopentyl glycol, typically under acidic catalysis with the removal of water to drive the equilibrium towards the product.

Mechanism of Formation

The reaction proceeds via the classical acid-catalyzed mechanism for acetal formation:

-

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from neopentyl glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the neopentyl glycol moiety attacks the oxocarbenium ion in an intramolecular fashion.

-

Deprotonation: The resulting protonated ketal is deprotonated to regenerate the acid catalyst and yield the final 5,5-dimethyl-1,3-dioxane.

Caption: Acid-catalyzed formation of a 5,5-dimethyl-1,3-dioxane.

Typical Reaction Conditions

A variety of Brønsted and Lewis acids can be employed to catalyze the reaction. The choice of catalyst and conditions depends on the substrate's sensitivity and steric hindrance.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA) | Toluene | Reflux with Dean-Stark trap | >90 | [5] |

| p-Toluenesulfonic acid (PTSA) | Dichloromethane | Room temperature, with triethyl orthoformate | ~95 | [6] |

| Sulfamic Acid | Neat | 80 °C | >90 | [3] |

| Zirconium(IV) chloride (ZrCl₄) | Dichloromethane | Room temperature | >95 |

Stability Profile: A Comparative Analysis

The utility of a protecting group is defined by its stability under a range of reaction conditions and its predictable cleavage. The 5,5-dimethyl-1,3-dioxane exhibits excellent stability in basic, nucleophilic, and reductive environments. Its stability towards acidic hydrolysis is of particular interest, especially when compared to other common cyclic ketals.

| Protecting Group | Relative Rate of Acid Hydrolysis (Ketals) | Stability Towards |

| 5,5-Dimethyl-1,3-Dioxane (from Neopentyl Glycol) | Slower | Strong bases (e.g., n-BuLi, LDA), Grignard reagents, hydrides (e.g., LiAlH₄, NaBH₄), most oxidizing agents. |

| 1,3-Dioxane (from 1,3-Propanediol) | Moderate | Similar to the 5,5-dimethyl derivative, but may be less stable under strongly acidic conditions. |

| 1,3-Dioxolane (from Ethylene Glycol) | Faster | Similar to dioxanes, but generally more labile to acid.[1] |

Interestingly, while 1,3-dioxolane acetals (from aldehydes) are known to hydrolyze faster than their 1,3-dioxane counterparts, the trend is reversed for ketals (from ketones).[1] The 2,2-disubstituted-1,3-dioxane (a ketal) is more stable towards acid-catalyzed hydrolysis than the corresponding 2,2-disubstituted-1,3-dioxolane.[1] This reversal is a critical piece of information for synthetic planning, making the 5,5-dimethyl-1,3-dioxane a superior choice when a more robust ketal is required.

Deprotection Strategies

The removal of the 5,5-dimethyl-1,3-dioxane protecting group is typically achieved under acidic conditions, effectively reversing the formation mechanism. The choice of acid and solvent system can be tailored to the sensitivity of the substrate.

Mechanism of Cleavage

The cleavage is the microscopic reverse of the formation reaction, initiated by protonation of one of the dioxane oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then trapped by water.

Caption: Acid-catalyzed cleavage of a 5,5-dimethyl-1,3-dioxane.

Common Deprotection Protocols

| Reagent System | Solvent | Conditions | Notes |

| Acetic Acid / H₂O | THF | Room Temp or Heat | Mild conditions suitable for many substrates. |

| p-Toluenesulfonic acid (catalytic) | Acetone / H₂O | Room Temp | Transketalization drives the equilibrium. |

| Hydrochloric Acid (dilute) | THF / H₂O | Room Temp | Standard and effective, but may not be suitable for acid-labile groups. |

| Cerium(III) Triflate (catalytic) | Wet Nitromethane | Room Temp | A mild Lewis acid approach for sensitive substrates. |

Field-Proven Protocols

The following protocols are presented as self-validating systems, providing a reliable starting point for laboratory implementation.

Experimental Protocol: Protection of a Ketone

This procedure is adapted from a general and robust method for ketal formation.[6]

Objective: To protect cyclohexanone using neopentyl glycol.

Materials:

-

Cyclohexanone (1.0 eq)

-

2,2-Dimethyl-1,3-propanediol (neopentyl glycol) (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, neopentyl glycol, and toluene (approx. 0.4 M concentration of the ketone).

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the 2,2-pentamethylene-5,5-dimethyl-1,3-dioxane.

Validation: Successful protection can be confirmed by the disappearance of the carbonyl stretch in the IR spectrum (around 1715 cm⁻¹) and the appearance of characteristic signals in the ¹H NMR spectrum (see Section 7).

Experimental Protocol: Deprotection of a Ketal

This procedure utilizes standard aqueous acid hydrolysis.

Objective: To deprotect 2,2-pentamethylene-5,5-dimethyl-1,3-dioxane to regenerate cyclohexanone.

Materials:

-

2,2-Pentamethylene-5,5-dimethyl-1,3-dioxane (1.0 eq)

-

Tetrahydrofuran (THF)

-

2M Hydrochloric Acid

Procedure:

-

Dissolve the ketal in a mixture of THF and water (e.g., 4:1 v/v).

-

Add 2M aqueous HCl (e.g., 0.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

The crude cyclohexanone can be purified by distillation or column chromatography if necessary.

Validation: Successful deprotection is confirmed by the reappearance of the carbonyl signal in the IR and ¹H NMR spectra, consistent with cyclohexanone.

Spectroscopic Characterization

Confirmation of the formation of the 5,5-dimethyl-1,3-dioxane protecting group is readily achieved by NMR spectroscopy.

-

¹H NMR:

-

C5-Methyl Groups: A characteristic singlet integrating to 6 protons, typically found in the range of δ 0.8-1.2 ppm.

-

C4/C6 Methylene Groups: Due to the chair conformation of the dioxane ring, the four methylene protons are diastereotopic. They typically appear as two distinct signals, often as a pair of doublets or an AB quartet, integrating to 2 protons each. The axial and equatorial protons will have different chemical shifts, generally in the range of δ 3.4-3.8 ppm.

-

-

¹³C NMR:

-

C2 (Ketal Carbon): The quaternary carbon of the ketal typically appears in the range of δ 95-110 ppm.

-

C5 (Quaternary Carbon): The carbon bearing the gem-dimethyl groups is found around δ 30 ppm.

-

C4/C6 (Methylene Carbons): The equivalent methylene carbons of the ring appear around δ 70-75 ppm.

-

Methyl Carbons: The two methyl carbons give a single signal around δ 20-25 ppm.

-

Conclusion: A Calculated Choice for Robust Synthesis

The 5,5-dimethyl-1,3-dioxane protecting group is more than just a standard choice; it is a strategic tool for the discerning synthetic chemist. Its enhanced stability, a direct consequence of the Thorpe-Ingold effect, provides a significant advantage in the protection of ketones, particularly in routes that require robust conditions. By understanding the principles behind its formation, stability, and cleavage, researchers and drug development professionals can confidently employ this protecting group to navigate the challenges of complex molecular construction, ensuring the integrity of sensitive functionalities en route to their synthetic targets.

References

- Schaus, S. E. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis; Thieme, 2007; Vol. 29, pp 487–622.

- Stowell, J. C.; Keith, D. R.; King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1984, 62, 140. DOI: 10.15227/orgsyn.062.0140.

- Wang, B.; Gu, Y.; Song, G.; Yang, T.; Yang, L.; Suo, J. An Efficient Procedure for Protection of Carbonyls Catalyzed by Sulfamic Acid. J. Mol.

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link] (accessed Jan 23, 2026).

- Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: The Thorpe–Ingold Effect. Chem. Rev.2005, 105 (5), 1735–1766.

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.

- Firouzabadi, H.; Iranpoor, N.; Karimi, B. Zirconium Tetrachloride (ZrCl4) as an Efficient and Chemoselective Catalyst for the Acetalization, and in situ Transacetalization of Carbonyl Compounds. Synlett1999, 1999 (03), 321–323.

- Li, W.; Wu, H.; Wang, J.; Xia, C. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega2018, 3 (5), 5364–5373.

- Dalpozzo, R.; De Nino, A.; Maiuolo, L.; Procopio, A.; Tagarelli, A.; Sindona, G.; Bartoli, G. A Chemoselective Method for the Cleavage of Acetals and Ketals at Room Temperature in Wet Nitromethane by Using Catalytic Cerium(III) Triflate at Almost Neutral pH. J. Org. Chem.2002, 67 (25), 9093–9095.

- Leggetter, B. E.; Brown, R. K. Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Can. J. Chem.1967, 45 (12), 1297-1301.

Sources

The Role of Neopentyl Glycol in the Synthesis of 1,3-Dioxane Derivatives: A Mechanistic and Practical Guide

Abstract

The 1,3-dioxane ring system is a crucial structural motif in organic chemistry, serving as a versatile protecting group for carbonyls and 1,3-diols, a chiral auxiliary, and a core component in various natural products and industrial polymers. Neopentyl glycol (2,2-dimethylpropane-1,3-diol) stands out as a uniquely effective precursor for the formation of these six-membered heterocyclic systems. This technical guide provides an in-depth exploration of the role of neopentyl glycol in the synthesis of 1,3-dioxane rings, elucidating the underlying mechanistic principles that govern the reaction. We will examine the structural attributes of neopentyl glycol that favor cyclization, provide a detailed, step-by-step reaction mechanism, present a validated experimental protocol, and discuss the factors influencing reaction efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.

Introduction: The Significance of the 1,3-Dioxane Ring

1,3-Dioxanes are cyclic acetals or ketals derived from the condensation of a carbonyl compound with a 1,3-diol.[1] Their prevalence in organic synthesis stems from a combination of stability and controlled reactivity. They are generally stable under basic, nucleophilic, reductive, and many oxidative conditions, yet can be readily cleaved under acidic conditions, making them ideal protecting groups for aldehydes and ketones.[1][2] The predictable chair-like conformation of the 1,3-dioxane ring also allows it to be used to influence the stereochemical outcome of reactions on adjacent parts of a molecule. Furthermore, polymers derived from neopentyl glycol, such as polyesters, exhibit enhanced thermal stability and resistance to hydrolysis, underscoring the industrial importance of this building block.[3][4]

Neopentyl Glycol: A Structurally Privileged Precursor

Neopentyl glycol (NPG) is a symmetrical, C5 branched diol that possesses unique structural features making it an exceptional substrate for dioxane formation.[5] The core of its efficacy lies in the quaternary carbon atom bearing two methyl groups—the "neopentyl" center.

Key Structural Advantages:

-

The Thorpe-Ingold Effect (gem-Dimethyl Effect): The presence of the gem-dimethyl group on the C2 carbon of the propane backbone is the primary driver for the high efficiency of cyclization. This well-documented phenomenon, also known as the Thorpe-Ingold effect, posits that steric compression between the geminal substituents decreases the internal bond angle of the acyclic precursor.[6] This pre-organization brings the two terminal hydroxyl groups closer together, reducing the entropic barrier to intramolecular cyclization and favoring the formation of the six-membered ring.[6][7]

-

Enhanced Stability: The neopentyl backbone imparts significant thermal and hydrolytic stability to the resulting dioxane ring and to polymers derived from it.[4][8] The absence of hydrogen atoms on the C5 carbon of the dioxane ring (corresponding to the C2 of NPG) prevents elimination pathways that can be a source of degradation in other acetals.

The Mechanism of 1,3-Dioxane Formation

The formation of a 1,3-dioxane ring from neopentyl glycol and a carbonyl compound (e.g., an aldehyde or ketone) is a classic example of acid-catalyzed acetal formation. The reaction is reversible, and to achieve high yields, the water generated as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation with a Dean-Stark apparatus.[2]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), which significantly increases the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of neopentyl glycol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a protonated hemiacetal (or hemiketal) intermediate.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly attached hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.[10]

-

Intramolecular Cyclization: The second hydroxyl group of the neopentyl glycol backbone, now tethered in close proximity, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxocarbenium ion, closing the six-membered ring.

-

Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral 1,3-dioxane product.

Mechanistic Workflow Diagram

Caption: Acid-catalyzed mechanism for 1,3-dioxane formation from neopentyl glycol.

Experimental Protocol: Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane

This protocol describes a standard laboratory procedure for the synthesis of a dioxane derivative from neopentyl glycol and acetone. The resulting product, 2,2,5,5-tetramethyl-1,3-dioxane, is a common building block and protecting group.[11]

4.1 Materials and Reagents

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Acetone, anhydrous

-

Toluene (or benzene)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl glycol (e.g., 10.4 g, 0.1 mol), acetone (e.g., 8.7 mL, 0.12 mol, 1.2 equivalents), and toluene (100 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, ~1 mol%).

-

Azeotropic Water Removal: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to reflux using a heating mantle. Toluene and water will form a low-boiling azeotrope, which will collect in the side arm of the Dean-Stark trap. As the mixture condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Reaction Monitoring: Continue refluxing until water no longer collects in the trap (typically 2-4 hours). The theoretical amount of water for this scale is 1.8 mL. The reaction can also be monitored by TLC or GC analysis.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst. Shake well, venting frequently.

-

Workup - Extraction: Separate the layers. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. A successful synthesis will yield 2,2,5,5-tetramethyl-1,3-dioxane as a colorless liquid or low-melting solid.[12]

Factors Influencing Reaction Yield and Efficiency

The successful synthesis of neopentyl glycol-derived dioxanes depends on careful control of reaction parameters. The equilibrium nature of the reaction necessitates specific strategies to drive it toward the product.

| Parameter | Influence on Reaction | Field-Proven Insights & Recommendations |

| Catalyst | An acid catalyst (Brønsted or Lewis) is essential to activate the carbonyl group.[2] | p-Toluenesulfonic acid (PTSA) is the most common and effective catalyst due to its low cost and high activity. Other acids like sulfuric acid or acidic resins can also be used.[13] Catalyst loading is typically 0.5-2 mol%. |

| Water Removal | As a reversible reaction, the removal of water is critical to shift the equilibrium towards the dioxane product according to Le Châtelier's principle.[14] | A Dean-Stark apparatus with an azeotroping solvent (e.g., toluene, benzene) is the standard method for continuous water removal.[2] Alternatively, chemical drying agents like molecular sieves can be used for smaller-scale reactions. |

| Stoichiometry | Using a slight excess of the (often more volatile) carbonyl component can help drive the reaction to completion. | An excess of 1.1 to 1.5 equivalents of the aldehyde or ketone is typically sufficient. For very precious diols, a larger excess of the carbonyl compound may be employed. |

| Temperature | The reaction requires heating to the reflux temperature of the azeotroping solvent to ensure efficient water removal. | For toluene, the reflux temperature is ~111°C. The thermal stability of neopentyl glycol and its derivatives allows for these temperatures without significant degradation.[15] |

Conclusion

Neopentyl glycol serves as a superior precursor for the synthesis of 1,3-dioxane rings due to its unique molecular architecture. The gem-dimethyl group facilitates intramolecular cyclization through the Thorpe-Inold effect, leading to high yields and thermodynamically stable products. The acid-catalyzed mechanism, proceeding through a hemiacetal and a key oxocarbenium ion intermediate, is a robust and well-understood transformation. By applying the principles and protocols outlined in this guide, researchers can reliably synthesize a wide range of 5,5-dimethyl-1,3-dioxane derivatives for applications spanning from protective group chemistry to advanced materials science.

References

-

Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021). National Institutes of Health (NIH). Available at: [Link]

- Method of 1,3-dioxolane synthesis. (1995). Google Patents.

-

Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. (2020). ResearchGate. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

Neopentyl glycol. Wikipedia. Available at: [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available at: [Link]

-

Main properties of Neopentyl Glycol (NPG) and Docosane. (2019). ResearchGate. Available at: [Link]

-

Green catalytic process for synthesis of neopentyl glycol. (2013). ResearchGate. Available at: [Link]

-

Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. (2024). Chemistry Stack Exchange. Available at: [Link]

-

The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (1996). Royal Society of Chemistry. Available at: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Available at: [Link]

-

Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs. (2019). National Institutes of Health (NIH). Available at: [Link]

-

Neopentyl Glycol Production Process. Intratec.us. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Available at: [Link]

-

The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (1996). ResearchGate. Available at: [Link]

-

Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PrepChem.com. Available at: [Link]

-

Mechanisms of a ring closure of DEG to form dioxane... (2019). ResearchGate. Available at: [Link]

-

Thorpe–Ingold effect. Wikipedia. Available at: [Link]

- Manufacture of neopentyl glycol (I). (1992). Google Patents.

-

The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. (2005). Arkivoc. Available at: [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (2019). ResearchGate. Available at: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. (2018). YouTube. Available at: [Link]

-

NEOPENTYL GLYCOL(NPG)CAS NO:126-30-7 with full reach. (2025). GPCChem.com. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. Available at: [Link]

-

The gem-Dimethyl Effect Revisited. (2007). The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. alterchem.ru [alterchem.ru]

- 4. NEOPENTYL GLYCOLï¼NPGï¼CAS NO:126-30-7 with full reach - Blog [m.gpcchem.com]

- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. prepchem.com [prepchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 15. Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal (CAS 127600-13-9)

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 127600-13-9. Our focus is to deliver field-proven insights and technical accuracy for researchers, scientists, and professionals engaged in drug development and complex organic synthesis. We will delve into its chemical identity, physicochemical properties, a validated synthetic protocol, key chemical reactions, and its applications as a versatile building block in modern chemistry.

Core Chemical Identity and Structure

The compound with CAS number 127600-13-9 is identified by the IUPAC name 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal [1][2]. It belongs to the class of organic compounds known as acetals, specifically a cyclic acetal formed from an aldehyde and a diol. The structure features a 1,3-dioxane ring substituted at the 2-position with a butanal chain. This bifunctional nature—a masked aldehyde in the form of a stable cyclic acetal and a terminal reactive aldehyde—is central to its utility in multi-step organic synthesis.

The core structure consists of a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The presence of two methyl groups at the 5-position of this ring, derived from neopentyl glycol, sterically hinders the acetal linkage, contributing to its stability under various reaction conditions.

Structural Diagram

Caption: 2D structure of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a synthetic intermediate is critical for its effective use in experimental design.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 127600-13-9 | [1][2] |

| IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Boiling Point | 257.4 °C at 760 mmHg | [1] |

| Density | 0.955 g/cm³ | [1] |

| Flash Point | 100.1 °C | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxane ring protons, including a triplet for the acetal proton (CH at C2). The two methyl groups at C5 would appear as a singlet. The protons of the butanal chain would exhibit distinct multiplets, with the aldehyde proton appearing as a triplet at approximately 9.8 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the aldehyde carbonyl carbon around 202 ppm. The acetal carbon (C2) would be found in the 95-105 ppm region. The remaining aliphatic carbons would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretching band for the aldehyde at approximately 1725 cm⁻¹. Strong C-O stretching bands for the acetal would be visible in the 1200-1000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 186. The fragmentation pattern would likely involve the loss of the butanal side chain and fragmentation of the dioxane ring.

Synthesis Protocol: Acetalization

The synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal involves the protection of one of the aldehyde groups of a dialdehyde precursor, succinaldehyde, through acetalization with neopentyl glycol (2,2-dimethyl-1,3-propanediol). The causality behind this choice is the stability of the resulting 1,3-dioxane, which is enhanced by the gem-dimethyl group, a phenomenon known as the Thorpe-Ingold effect. This stability allows for selective reactions at the remaining free aldehyde group.

Experimental Workflow: Synthesis of CAS 127600-13-9

Caption: Synthetic workflow for 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add neopentyl glycol (1.0 eq.), succinaldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.). Add toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its bifunctional nature, which allows for selective chemical transformations.

Reactions of the Aldehyde Group

The terminal aldehyde is susceptible to a wide range of standard aldehyde reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It readily undergoes nucleophilic addition with Grignard reagents, organolithium compounds, or Wittig reagents to form secondary alcohols or alkenes, respectively.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will yield a secondary or tertiary amine.

Reactions of the 1,3-Dioxane Group

The 1,3-dioxane serves as a robust protecting group for the other aldehyde functionality. Its reactivity is primarily centered on its deprotection.

-

Deprotection (Hydrolysis): The acetal can be cleaved under acidic aqueous conditions (e.g., with dilute HCl or acetic acid) to regenerate the aldehyde. This stability to neutral and basic conditions is a key feature for its use in multi-step synthesis[3].

Logical Relationship in Synthesis

Caption: Strategic use of CAS 127600-13-9 in multi-step synthesis.

Conclusion

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal (CAS 127600-13-9) is a valuable synthetic intermediate for drug development professionals and organic chemists. Its key feature is the presence of a reactive aldehyde and a stable, yet readily cleavable, protected aldehyde in the form of a 1,3-dioxane. This allows for selective transformations at the free aldehyde, followed by deprotection to unmask the second aldehyde for further reactions. The synthetic protocol is straightforward, relying on well-established acetalization chemistry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in the synthesis of complex molecular targets.

References

Sources

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction's significance was recognized with the award of the Nobel Prize in Chemistry to Georg Wittig in 1979.[5] A key advantage of the Wittig olefination is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other alkene synthesis methods like elimination reactions.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specialized aldehyde, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal, in the Wittig reaction. The presence of the 5,5-dimethyl-1,3-dioxane moiety serves as a protecting group for a latent aldehyde functionality, allowing for selective olefination at the available aldehyde group. This strategy is particularly valuable in the synthesis of complex molecules and natural products where multiple carbonyl groups may be present.[4] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for successful execution.

Strategic Considerations: The Role of the Dioxane Protecting Group

In multi-step syntheses, it is often necessary to differentiate between multiple reactive functional groups. The 5,5-dimethyl-1,3-dioxane group is a robust protecting group for aldehydes and ketones, stable to a wide range of nucleophilic and basic conditions, which are characteristic of ylide generation and the Wittig reaction itself. Its subsequent removal under acidic conditions regenerates the carbonyl group, allowing for further synthetic transformations. This protective strategy is crucial when the phosphonium ylide could potentially react with other carbonyl groups within the molecule.

Reaction Mechanism: A Stepwise View

The Wittig reaction proceeds through a well-established mechanism involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][5]

-

Ylide Formation: The process begins with the formation of a phosphonium salt, typically from the reaction of triphenylphosphine with an alkyl halide in an SN2 reaction.[5] This salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to generate the nucleophilic phosphonium ylide.[5]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal. This initial nucleophilic addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[5] While earlier mechanisms proposed a betaine intermediate, current evidence, especially in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[2]

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in a syn-elimination fashion.[7] This irreversible step is driven by the formation of the highly stable phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide, and yields the desired alkene.[5]

Figure 1. Generalized workflow of the Wittig reaction.

Experimental Protocols

Part 1: Preparation of the Phosphonium Ylide

This protocol describes the in situ generation of a non-stabilized ylide, for example, from n-butyltriphenylphosphonium bromide. The choice of the alkyl halide precursor to the ylide will determine the substituent introduced in the final product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| n-Butyltriphenylphosphonium bromide | 399.29 | - | 4.39 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 50 mL | - |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | ~0.68 | 4.4 mL | 11.0 |

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add n-butyltriphenylphosphonium bromide to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolution: Add anhydrous THF to the flask and stir the suspension.

-

Ylide Generation: Cool the suspension to 0 °C using an ice bath. Slowly add the n-butyllithium solution dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A characteristic deep red or orange color indicates the formation of the ylide.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The resulting ylide solution is now ready for the reaction with the aldehyde.[5]

Part 2: The Wittig Reaction with 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | 186.26 | ~1.0 | 1.86 g | 10.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 10 mL | - |

| Saturated aqueous NH₄Cl solution | - | - | 50 mL | - |

| Diethyl ether or Ethyl acetate | - | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

Procedure:

-

Aldehyde Addition: Dissolve 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal in anhydrous THF. Cool the previously prepared ylide solution to 0 °C. Add the aldehyde solution dropwise to the ylide solution over 20-30 minutes.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[6] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide.

Figure 2. Step-by-step experimental workflow.

Part 3: Deprotection of the Dioxane Acetal

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| Protected Alkene Product | - | - | e.g., 1.0 g | - |

| Acetone | 58.08 | 0.791 | 20 mL | - |

| Water | 18.02 | 1.000 | 5 mL | - |

| p-Toluenesulfonic acid (p-TSA) or HCl (cat.) | 172.20 | - | Catalytic | - |

Procedure:

-

Dissolution: Dissolve the purified, protected alkene in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Neutralization and Workup: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected product.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through careful monitoring and characterization at each key stage.

-

Ylide Formation: The distinct color change upon addition of the strong base provides a clear visual confirmation of ylide generation.

-

Wittig Reaction Progress: TLC is an indispensable tool for monitoring the consumption of the starting aldehyde and the formation of the less polar alkene product. A co-spot of the starting material and the reaction mixture will clearly indicate the progress.

-

Purification: The significant difference in polarity between the nonpolar alkene product and the highly polar triphenylphosphine oxide byproduct allows for effective separation by column chromatography.

-

Product Characterization: The final structure of the alkene product and the deprotected aldehyde should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

-

1. The Wittig Reaction. (2007, February 12). [Link]

-

Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

use of p-toluenesulfonic acid in 1,3-dioxane formation

Application Note & Protocol

Topic: Strategic Use of p-Toluenesulfonic Acid in the Synthesis of 1,3-Dioxanes for Chemical Protection and Stereocontrol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond a Simple Catalyst

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols is a cornerstone transformation in modern organic synthesis, primarily for the protection of these functional groups.[1][2] While various acid catalysts can facilitate this reaction, p-toluenesulfonic acid (p-TsOH) offers a superior combination of efficacy, convenience, and predictability that makes it the catalyst of choice in numerous applications.[3][4] As a strong (pKa ≈ -2.8), non-oxidizing, and crystalline solid, p-TsOH is significantly easier to handle, weigh, and remove than mineral acids like sulfuric or hydrochloric acid.[3][4][5] Its high solubility in common organic solvents further enhances its utility.[3] This guide moves beyond a mere recitation of steps, delving into the mechanistic rationale for using p-TsOH, the critical parameters that govern success, and a field-proven protocol for reliable and high-yield 1,3-dioxane formation.

The Mechanistic Role of p-Toluenesulfonic Acid

The synthesis of a 1,3-dioxane is a reversible acetalization reaction. The equilibrium must be actively driven toward the product. This is where the dual function of the experimental setup and the catalyst becomes critical. The primary role of p-TsOH is to act as a potent Brønsted acid catalyst.

The catalytic cycle proceeds through several distinct, reversible steps:

-

Carbonyl Activation: p-TsOH protonates the carbonyl oxygen of the aldehyde or ketone. This is the causal impetus for the reaction; protonation dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[6][7]

-

Hemiacetal Formation: A hydroxyl group from the 1,3-diol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

-

Water Elimination: The catalyst protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (H₂O). The elimination of water generates a highly reactive, resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the six-membered 1,3-dioxane ring.

-

Catalyst Regeneration: A final deprotonation step releases the 1,3-dioxane product and regenerates the p-TsOH catalyst, allowing it to re-enter the catalytic cycle.

This entire process is governed by Le Châtelier's principle. The continuous removal of the water byproduct is non-negotiable for achieving high yields, a task typically accomplished using a Dean-Stark apparatus.[2][8]

Caption: Catalytic cycle for 1,3-dioxane formation.

Key Experimental Parameters & Causality

Optimizing the formation of 1,3-dioxanes requires careful control of several interconnected variables. The choices made are directly linked to the chemical principles governing the reaction.

| Parameter | Typical Range | Rationale & Field Insights |

| p-TsOH Loading | 0.1 - 5 mol% | Causality: A catalytic amount is sufficient as the acid is regenerated. Higher loading can accelerate the reaction but may also promote side reactions or make the product more susceptible to acid-catalyzed degradation during prolonged heating. For sensitive substrates, starting with a lower catalyst loading (e.g., 0.5 mol%) is advisable. |

| Substrates | Aldehydes, Ketones, 1,3-Diols | Causality: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Sterically hindered ketones may require higher temperatures, longer reaction times, or a higher catalyst load. The choice of 1,3-diol can introduce stereocenters, making this a valuable reaction in asymmetric synthesis.[9][10] |

| Solvent System | Toluene, Benzene, Heptane | Causality: The solvent must be inert to the reaction conditions and form a low-boiling azeotrope with water. Toluene is the most common choice due to its ideal boiling point (111 °C), which allows for efficient azeotropic removal of water without requiring excessive heat that could degrade sensitive molecules.[2][11] |

| Water Removal | Dean-Stark Apparatus | Causality: As a byproduct, water can hydrolyze the product and intermediates, shifting the equilibrium back to the starting materials. The Dean-Stark trap physically separates the immiscible water from the condensed azeotrope, preventing its return to the reaction flask and ensuring the reaction proceeds to completion.[8][12] |

| Temperature | Reflux temperature of the solvent | Causality: The reaction must be heated to the boiling point of the solvent to ensure continuous azeotropic distillation. The temperature is therefore dictated by the choice of solvent. |

Detailed Experimental Protocol: Formation of 2-Phenyl-1,3-dioxane

This protocol describes a standard, reliable procedure for protecting benzaldehyde with 1,3-propanediol.

A. Materials & Equipment

-

Reagents: Benzaldehyde (1.0 eq), 1,3-Propanediol (1.1 eq), p-Toluenesulfonic acid monohydrate (0.01 eq, 1 mol%), Toluene (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

B. Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

C. Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. Fill the Dean-Stark trap with toluene until the sidearm begins to return to the flask.

-

Charging Reagents: To the round-bottom flask, add toluene (100 mL). Sequentially add benzaldehyde (5.3 g, 50 mmol, 1.0 eq), 1,3-propanediol (4.2 g, 55 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 0.01 eq).

-

Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap. Continue refluxing for 2-4 hours, or until no more water is observed collecting in the trap.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting aldehyde.

-

Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.

-

Workup - Extraction: Shake the separatory funnel, venting frequently. Separate the layers and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.

Troubleshooting Common Issues

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Reaction Stalls / Low Conversion | 1. Incomplete water removal. 2. Insufficient catalyst. 3. Deactivated catalyst. | 1. Ensure the Dean-Stark apparatus is functioning correctly and there are no leaks in the system. 2. Add a small additional portion of p-TsOH. 3. Use fresh p-TsOH monohydrate. |

| Product Decomposition | 1. Reaction temperature is too high. 2. Prolonged reaction time with excess acid. | 1. If the substrate is heat-sensitive, consider a lower-boiling solvent like benzene (use with extreme caution due to toxicity). 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |

| Formation of Side Products | 1. Self-condensation of the aldehyde/ketone. 2. Polymerization of the diol. | 1. Ensure slow, controlled heating. 2. Use high-purity reagents. Ensure the reaction is not overheated. |

Safety & Handling

-

p-Toluenesulfonic acid: Corrosive solid. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Toluene: Flammable and toxic solvent. Work in a well-ventilated fume hood and avoid sources of ignition.

-

General: Always conduct a thorough risk assessment before beginning any chemical synthesis.

References

- Fiveable. (n.d.). P-Toluenesulfonic Acid Definition. Fiveable.

- Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. Taylor & Francis.

- ChemicalBook. (2022). Synthesis of 1,3-Dioxolane. ChemicalBook.

- ChemicalBook. (2019). Synthesis and one Application of p-Toluenesulfonic acid. ChemicalBook.

- YouTube. (2014). p-Toluenesulfonic acid. YouTube.

- Pal, S., et al. (2024). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. RSC Publishing.

- Oreate AI Blog. (2025). The Role of P-Toluenesulfonic Acid in Chemical Reactions. Oreate AI Blog.

- Unknown. (n.d.). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group.

- PMC - NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.

- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-Chemistry.org.

- ResearchGate. (2025). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate.

- YouTube. (2022). Protecting Group Chemistry: Protection of 1,3-diols. YouTube.

- Benchchem. (n.d.). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. Benchchem.

- RSC Education. (n.d.). Dean-Stark apparatus. Royal Society of Chemistry.

- Organic Syntheses. (1987). PREPARATION AND THREE-CARBON + TWO-CARBON CYCLOADDITION OF CYCLOPROPENONE 1,3-PROPANEDIOL KETAL. Org. Synth. 1987, 65, 32.

- Evans, D. A. (n.d.). Protecting Groups. Harvard University.

- Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. preprints.org [preprints.org]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 13. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]

Application Notes and Protocols: A Strategic Guide to Protecting Bifunctional Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the aldehyde functional group presents a unique set of challenges. Its inherent reactivity, while synthetically useful, often necessitates a temporary "masking" to prevent undesired side reactions. This guide provides a comprehensive overview of protecting group strategies specifically tailored for bifunctional aldehydes, offering field-proven insights into making informed, causality-driven experimental choices.

The Strategic Imperative of Aldehyde Protection

Aldehydes are among the most reactive carbonyl compounds, readily undergoing nucleophilic attack, oxidation, and reduction. When a molecule contains an aldehyde in addition to other reactive sites (e.g., ketones, esters, alcohols), achieving chemoselectivity is paramount. A protecting group strategy is not merely a procedural step but a critical design element that dictates the success of a synthetic route.[1][2] The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and removed efficiently under specific and mild conditions without affecting the rest of the molecule.[3]

The fundamental principle of this strategy involves a three-stage process:

-

Protection: The selective conversion of the aldehyde into a less reactive derivative.

-

Transformation: Performing the desired chemical modification on the other functional group.

-

Deprotection: The quantitative regeneration of the aldehyde.[4]

Selecting the Right Armor: A Guide to Choosing an Aldehyde Protecting Group

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions the protected molecule must endure. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is a key consideration in complex syntheses.[5][6]

Key Decision-Making Criteria:

-

Chemoselectivity: Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for their selective protection.[7][8] For instance, the reaction of a molecule containing both an aldehyde and a ketone with a limited amount of a diol will preferentially form an acetal at the aldehyde position.[7]

-

Stability: The chosen protecting group must be robust enough to withstand the reaction conditions intended for other functional groups. For example, acetals are stable under basic, nucleophilic, and reductive conditions but are cleaved by acids.[4][9] Thioacetals, on the other hand, are stable in both acidic and basic media.[10]

-

Deprotection Conditions: The conditions required to remove the protecting group must not compromise the integrity of the newly formed functionalities or other sensitive groups in the molecule.

Common Protecting Groups for Aldehydes: A Comparative Analysis

| Protecting Group | Structure | Protection Reagents | Stability | Deprotection Conditions | Key Insights |

| Cyclic Acetal | R-CH(OR')₂ | Ethylene glycol, p-TsOH | Stable to bases, nucleophiles, reducing agents, and some oxidizing agents.[10][11] | Mild aqueous acid (e.g., HCl, H₂SO₄).[10][12] | Most common and versatile choice. The five-membered ring from ethylene glycol is particularly stable. |

| Acyclic Acetal | R-CH(OR')₂ | Methanol or ethanol, acid catalyst | Similar to cyclic acetals but can be more labile. | Mild aqueous acid. | Useful when cyclic diols are not suitable. |